N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide -

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide

Catalog Number: EVT-4536506
CAS Number:
Molecular Formula: C18H19ClFN3O
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline Derivatives

    Compound Description: These compounds were synthesized and investigated as potential 5-HT receptor ligands []. The core structure features a quinoline ring fused to an indene ring system, with a 4-methyl-1-piperazinyl substituent at the 6-position.

    Compound Description: Lapatinib is a tyrosine kinase inhibitor clinically approved for treating HER2-positive breast cancers []. Its structure comprises a quinazoline core with various substituents, including a 3-fluorobenzyl group.

    Relevance: The presence of a 3-chlorophenyl group linked to an amide in both Lapatinib and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide signifies a structural similarity. Although the core structures differ (quinazoline vs. benzamide) and the overall complexity of Lapatinib is higher, this shared feature suggests a potential for overlapping structure-activity relationships.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist, demonstrating oral bioavailability and efficacy as an HIV-1 entry inhibitor []. Its structure includes a piperidine ring linked to a substituted piperazine moiety.

    Relevance: Sch-417690/Sch-D and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide both possess a substituted piperazine ring, highlighting a structural connection. Although the specific substitutions and the overall molecular frameworks differ, this shared feature suggests potential for similar interactions with biological targets that recognize piperazine-containing compounds.

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

    Compound Description: GSK962040 represents the first small-molecule motilin receptor agonist clinical candidate []. It exhibits agonist activity at both recombinant human and native rabbit motilin receptors, influencing gastrointestinal motility.

    Relevance: The presence of a 3-fluorophenyl substituent attached to an amide group in both GSK962040 and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide indicates a structural similarity. While the core structures differ (piperidine-linked system vs. benzamide) and the overall complexity varies, this shared feature might contribute to some degree of common binding preferences.

    Compound Description: These compounds act as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1) []. They exhibit potent activity, CNS penetration, and potentiate both wild-type and mutant mGlu1 receptors, suggesting potential therapeutic applications for schizophrenia.

    Relevance: These compounds and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide share the 3-chlorophenyl amide moiety as a structural feature. Despite differences in the core structures (furan-2-carboxamide vs. benzamide) and additional substitutions, this shared element hints at possible similarities in their interactions with specific binding sites.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective and silent 5-HT(1A) receptor antagonist []. Studies show it exhibits dose-dependent occupancy of the 5-HT(1A) receptor in the human brain, suggesting potential applications for treating anxiety and mood disorders.

    Relevance: Both DU 125530 and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide contain a substituted piperazine ring in their structures. While the specific substitutions, linker groups, and core structures differ significantly, this shared feature indicates a potential for similar binding interactions with biological targets that accommodate piperazine-containing molecules.

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity []. They are characterized by a thiophene ring linked to a β-lactam ring and a phosphorous-containing heterocycle. Various substituents, including morpholine, piperidine, and 4-methyl piperizine, were introduced to the core structure.

    Relevance: While structurally distinct from N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide, this group of compounds shares the presence of a 4-methyl piperizine substituent. This structural similarity suggests that both the target compound and these derivatives might interact with similar binding pockets within certain biological targets.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

    Compound Description: BN 80933 is a dual-action compound combining neuronal nitric-oxide synthase (nNOS) inhibition with antioxidant properties []. It has demonstrated neuroprotective effects in models of cerebral ischemia, reducing infarct volume, blood-brain barrier disruption, brain edema, and neutrophil infiltration.

    Compound Description: T2384 is a partial agonist of PPARγ, displaying complex binding modes to both orthosteric and allosteric sites on the receptor [].

Properties

Product Name

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Molecular Formula

C18H19ClFN3O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C18H19ClFN3O/c1-22-7-9-23(10-8-22)17-6-5-15(12-16(17)19)21-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,24)

InChI Key

NNGKKLOJOSNUTM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.